6-Fluorobenzo[D]isoxazole-3-carboxylic acid
Overview
Description
6-Fluorobenzo[D]isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C8H4FNO3 . It has a molecular weight of 181.12 g/mol .
Molecular Structure Analysis
The molecular structure of 6-Fluorobenzo[D]isoxazole-3-carboxylic acid consists of a five-membered heterocyclic moiety commonly found in many commercially available drugs .Chemical Reactions Analysis
The most broadly researched and reported synthesis of isoxazole derivatives, including 6-Fluorobenzo[D]isoxazole-3-carboxylic acid, is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis
6-Fluorobenzo[D]isoxazole-3-carboxylic acid has a molecular weight of 181.12 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved sources.Scientific Research Applications
Isoxazole in Drug Discovery
- Application Summary: Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .
- Methods of Application: The synthesis of isoxazole involves various synthetic techniques, most of which employ Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reaction . However, due to the drawbacks associated with metal-catalyzed reactions, there’s a growing interest in developing alternate metal-free synthetic routes .
- Results/Outcomes: The core structure of isoxazole has been found in many drugs, demonstrating its significant role in drug discovery .
N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole Derivatives
- Application Summary: A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives has been described .
- Methods of Application: The synthesis involves using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .
Isoxazole in Drug Discovery
- Application Summary: Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .
- Methods of Application: The synthesis of isoxazole involves various synthetic techniques, most of which employ Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reaction . However, due to the drawbacks associated with metal-catalyzed reactions, there’s a growing interest in developing alternate metal-free synthetic routes .
- Results/Outcomes: The core structure of isoxazole has been found in many drugs, demonstrating its significant role in drug discovery .
N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole Derivatives
- Application Summary: A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives has been described .
- Methods of Application: The synthesis involves using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .
- Results/Outcomes: The target products were obtained with 55–92% yields in relatively short reaction times .
Isoxazole in Drug Discovery
- Application Summary: Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .
- Methods of Application: The synthesis of isoxazole involves various synthetic techniques, most of which employ Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reaction . However, due to the drawbacks associated with metal-catalyzed reactions, there’s a growing interest in developing alternate metal-free synthetic routes .
- Results/Outcomes: The core structure of isoxazole has been found in many drugs, demonstrating its significant role in drug discovery .
N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole Derivatives
- Application Summary: A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives has been described .
- Methods of Application: The synthesis involves using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .
- Results/Outcomes: The target products were obtained with 55–92% yields in relatively short reaction times .
Future Directions
The future directions in the field of isoxazole synthesis, including 6-Fluorobenzo[D]isoxazole-3-carboxylic acid, involve the development of new eco-friendly synthetic strategies . Given the drawbacks associated with metal-catalyzed reactions, there is a significant interest in developing alternate metal-free synthetic routes .
properties
IUPAC Name |
6-fluoro-1,2-benzoxazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO3/c9-4-1-2-5-6(3-4)13-10-7(5)8(11)12/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HROCHLQLWNRYQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)ON=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716984 | |
Record name | 6-Fluoro-1,2-benzoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluorobenzo[D]isoxazole-3-carboxylic acid | |
CAS RN |
894789-43-6 | |
Record name | 6-Fluoro-1,2-benzoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-fluoro-1,2-benzoxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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